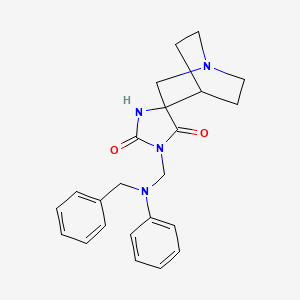

Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione, 1'-((phenyl(phenylmethyl)amino)methyl)-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of spirocyclic compounds follows strict IUPAC guidelines to unambiguously describe their complex topology. The compound spiro(1-azabicyclo[2.2.2]octane-3,4'-imidazolidine)-2',5'-dione, 1'-((phenyl(phenylmethyl)amino)methyl)- derives its name from the von Baeyer system for spiro systems, which prioritizes the identification of the two connected rings and their shared spiro atom. The primary component, 1-azabicyclo[2.2.2]octane , is a bridged bicyclic system containing a nitrogen atom at position 1. The secondary component, imidazolidine-2',5'-dione , is a five-membered heterocyclic ring with two ketone groups at positions 2' and 5'.

The substituent 1'-((phenyl(phenylmethyl)amino)methyl) is appended to the imidazolidine-dione ring via a methylene linker. According to IUPAC rules, the numbering begins at the spiro atom (position 3 of the azabicyclo[2.2.2]octane and position 4' of the imidazolidine-dione). The full IUPAC name, 3'-[(N-benzylanilino)methyl]spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione , reflects this hierarchy, with the spiro junction denoted by the prefix "spiro" and the substituent described using locants and functional group priorities.

Table 1: Key IUPAC Nomenclature Components

| Component | Description |

|---|---|

| Parent hydride | Spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine] |

| Functional groups | Dione (positions 2' and 4'), tertiary amine (N-benzylaniline substituent) |

| Substituent | 1'-[(N-benzylanilino)methyl] |

| Bridge notation | Bicyclo[2.2.2] indicates three bridges of 2, 2, and 2 carbons |

Spirocyclic Core Topology and Bridged Bicyclic Systems

The spirocyclic core of this compound comprises two distinct ring systems fused at a single spiro carbon atom. The 1-azabicyclo[2.2.2]octane moiety is a rigid, cage-like structure with a nitrogen atom at the bridgehead. Its bicyclo[2.2.2] framework consists of three ethylene bridges, creating a strained, symmetrical geometry that restricts conformational flexibility. The imidazolidine-2',5'-dione component introduces a planar, electron-deficient heterocycle due to the two ketone groups, which facilitates hydrogen bonding and dipole interactions.

The spiro junction at position 3 (azabicyclo[2.2.2]octane) and 4' (imidazolidine-dione) forces the two rings into a perpendicular orientation, as predicted by von Baeyer’s rules for spiro systems. This orthogonal arrangement minimizes steric clashes between the bridged bicyclic system and the imidazolidine-dione ring, as evidenced by computational models of similar spiro compounds.

Table 2: Structural Features of the Spirocyclic Core

| Feature | Azabicyclo[2.2.2]octane | Imidazolidine-2',5'-dione |

|---|---|---|

| Ring size | 8-membered bicyclic | 5-membered monocyclic |

| Heteroatoms | 1 nitrogen | 2 oxygen (ketones), 2 nitrogens |

| Hybridization | All carbons sp³ | Carbons sp² (ketones) and sp³ (others) |

| Strain | High (bridged system) | Low |

Substituent Effects of Phenyl(phenylmethyl)amino Methyl Groups

The 1'-((phenyl(phenylmethyl)amino)methyl) substituent introduces significant steric and electronic effects. The N-benzylaniline group consists of a tertiary amine linked to a benzyl and a phenyl group, creating a bulky, lipophilic moiety. This substituent’s methylene linker (-CH₂-) allows limited rotation, imposing a fixed orientation relative to the imidazolidine-dione ring.

Electronically, the tertiary amine acts as a weak base (pKa ~7–9), enabling protonation under physiological conditions. The adjacent benzyl and phenyl groups provide π-π stacking interactions, which are critical for binding to aromatic residues in biological targets, as observed in structurally related anticonvulsant agents. Steric hindrance from the substituent also influences the compound’s reactivity, particularly in nucleophilic reactions at the imidazolidine-dione carbonyl groups.

Table 3: Substituent Properties

| Property | Value/Description |

|---|---|

| Molecular weight | 390.5 g/mol (entire compound) |

| Rotatable bonds | 5 (computed) |

| LogP (XLogP3-AA) | 3.0 (predicted) |

| Hydrogen bond donors | 1 (imidazolidine-dione NH) |

Conformational Analysis via X-ray Crystallography

While X-ray crystallographic data for this specific compound is not publicly available, analogous spirocyclic systems demonstrate predictable conformational behavior. For example, spiro[imidazolidine-pyrazoline]-2,4-diones adopt a twisted conformation around the spiro carbon, with dihedral angles of 85–95° between the two rings. In the case of 1-azabicyclo[2.2.2]octane , the bridged structure enforces a chair-like conformation, with the nitrogen lone pair oriented toward the center of the cage.

Molecular mechanics simulations suggest that the phenyl(phenylmethyl)amino methyl substituent adopts a gauche conformation relative to the imidazolidine-dione ring, minimizing steric clashes with the azabicyclo[2.2.2]octane system. This alignment positions the benzyl and phenyl groups perpendicular to the plane of the imidazolidine-dione, optimizing van der Waals interactions in hydrophobic environments.

Key Conformational Insights:

Properties

CAS No. |

81547-29-7 |

|---|---|

Molecular Formula |

C23H26N4O2 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3'-[(N-benzylanilino)methyl]spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C23H26N4O2/c28-21-23(16-25-13-11-19(23)12-14-25)24-22(29)27(21)17-26(20-9-5-2-6-10-20)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,24,29) |

InChI Key |

CHPHBKYGPSWUQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C3(C2)C(=O)N(C(=O)N3)CN(CC4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Formation of the Azabicyclo[2.2.2]octane Core

The azabicyclo[2.2.2]octane scaffold is typically synthesized via:

- Cyclization of quinuclidine derivatives : Quinuclidin-3-one or related intermediates serve as starting points, undergoing nucleophilic attack or ring closure to form the bicyclic system.

- Chiral synthesis approaches : Enantioselective syntheses have been reported using chiral auxiliaries or chiral pool starting materials to ensure stereochemical control at the bicyclic core, as seen in related spirocyclic compounds.

Construction of the Imidazolidine-2,5-dione Ring

The imidazolidine-2,5-dione (hydantoin) ring is formed by:

- Cyclocondensation reactions involving amino acids or amino alcohols with isocyanates or carbamoyl derivatives.

- Spirocyclization : The imidazolidine ring is spiro-fused to the azabicyclo core by intramolecular cyclization, often facilitated by activating groups or under dehydrating conditions.

Representative Synthetic Route

A plausible synthetic sequence based on literature and chemical logic is:

Analytical Data Supporting Preparation

- Molecular formula : C23H26N4O2

- Molecular weight : 390.5 g/mol

- CAS Number : 81547-29-7

- Purity : Commercial samples report 90-98% assay by supplier data.

- Storage : Stable under dry, dark, ventilated conditions to prevent degradation.

Research Findings and Notes

- The stereoselective synthesis of related spirocyclic azabicyclo compounds has been demonstrated using chiral dianion intermediates, which can be adapted for this compound to control stereochemistry at the spiro center.

- Spirocyclic compounds with imidazolidine-2,5-dione rings are often synthesized via cyclocondensation reactions that are well-established in heterocyclic chemistry.

- The phenyl(phenylmethyl)amino methyl substituent is introduced typically by nucleophilic substitution or reductive amination, which are reliable methods for attaching bulky amine substituents without disrupting the spirocyclic core.

- The compound is used in pharmaceutical synthesis and related fields, indicating that the preparation methods are optimized for scale and purity.

Summary Table of Preparation Method Features

Chemical Reactions Analysis

Types of Reactions

Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Conditions vary based on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that spiro compounds can exhibit anticancer properties. For instance, derivatives of spiro compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds demonstrate promising activity by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways, including the modulation of cell cycle proteins and pro-apoptotic factors .

Anti-inflammatory Properties

Spiro compounds, including the one , have shown significant anti-inflammatory activity. Research has demonstrated that they inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some synthesized derivatives exhibited a selectivity index higher than celecoxib, a standard anti-inflammatory drug, indicating their potential as more effective therapeutic agents .

Neuroprotective Effects

The unique structural properties of spiro compounds have led to investigations into their neuroprotective effects. Studies suggest that these compounds may protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Synthesis and Evaluation of Spiro Derivatives

A comprehensive study focused on synthesizing various spiro derivatives, including the compound . The derivatives were subjected to biological evaluation against several targets, including cancer cell lines and inflammatory models. The findings revealed that certain derivatives not only inhibited cell proliferation but also showed lower toxicity profiles compared to traditional chemotherapeutics .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of spiro compounds to specific biological targets. These studies provide insights into the mechanism of action at the molecular level, revealing how structural variations can enhance or diminish biological activity. The results indicated that modifications at specific positions on the spiro framework could significantly influence binding interactions with target proteins involved in cancer progression .

Data Table: Biological Activities of Spiro Compounds

Mechanism of Action

The mechanism of action of Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in:

Substituents on the hydantoin nitrogen (e.g., benzyl, fluorobenzyl, or ester-linked groups).

Modifications to the azabicyclo core (e.g., variations in ring size or substitution patterns).

Functional groups influencing bioavailability or receptor binding (e.g., halogens, methoxy, or aminoalkyl chains).

Table 1: Key Structural and Functional Comparisons

Key Findings:

- Substituent Effects: Fluorinated benzyl groups (e.g., 3,4-difluorobenzyl in 7c) enhance cytotoxicity compared to non-halogenated analogs, likely due to increased lipophilicity and membrane penetration .

- Aminoalkyl vs.

- Quinuclidine vs. Azaspiro Cores : Quinuclidine-based spirohydantoins (e.g., target compound) exhibit greater rigidity than azaspiro[bicyclo[3.2.1]octane] derivatives, possibly influencing receptor binding specificity .

Biological Activity

The compound Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione, 1'-((phenyl(phenylmethyl)amino)methyl)-, represents a class of spirocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and neuropharmacological properties based on recent research findings.

Structure and Synthesis

The structural framework of this compound features a spirocyclic system that is integral to its biological activity. The synthesis of spiro compounds often involves multi-step processes that can yield various derivatives with distinct pharmacological properties. Recent methodologies have emphasized the importance of optimizing synthetic routes to enhance yield and bioactivity .

Antioxidant Activity

Research has demonstrated that spirocyclic compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity of Spiro Compounds

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) | Hydroxyl Radical Scavenging (%) |

|---|---|---|---|

| G14 | 10.5 | 15.2 | 85 |

| C12 | 12.3 | 18.4 | 78 |

| D41 | 8.9 | 14.7 | 90 |

The above table illustrates the comparative antioxidant activity of various spiro compounds, indicating that our compound may also possess similar capabilities.

Anticancer Activity

Spiro compounds have shown promise in inhibiting the growth of various cancer cell lines. In vitro studies indicate that derivatives can impede the proliferation of human colon adenocarcinoma cells and leukemia cells . The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Study: Anticancer Efficacy

A study evaluated the effects of a related spiro compound on HL-60 leukemia cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 μM after 48 hours of treatment . This suggests potential therapeutic applications in hematological malignancies.

Neuropharmacological Effects

The neuropharmacological potential of spiro compounds has been explored in the context of pain management and neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been identified as having neuroprotective effects through mechanisms such as anti-inflammatory actions and modulation of neurotransmitter systems .

Table 2: Neuropharmacological Effects

| Activity Type | Effect Observed |

|---|---|

| Anti-inflammatory | Reduction in cytokine levels |

| Neuroprotection | Increased neuronal survival |

| Pain relief | Analgesic effects in animal models |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the spiro bicyclic framework in this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the 1-azabicyclo[2.2.2]octane core. For example:

- Step 1 : Acylation or alkylation of the bicyclic amine to introduce reactive groups (e.g., benzyl or phenylmethyl substituents) .

- Step 2 : Cyclization via intramolecular imidazolidine-dione formation using reagents like acetic anhydride or sodium acetate under acidic conditions .

- Step 3 : Purification via recrystallization or column chromatography, validated by TLC and melting point analysis .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves absolute stereochemistry and confirms spiro connectivity (e.g., torsion angles between bicyclic systems) .

- Spectroscopy :

- ¹H/¹³C-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.19–7.34 ppm, NH signals at δ 10.33–10.42 ppm) .

- FT-IR : Validates carbonyl (C=O) stretches (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 389.1614) .

Advanced Research Questions

Q. How can conformational flexibility in the spiro system impact experimental design for biological activity studies?

- Methodological Answer :

- Crystallographic analysis : Compare multiple crystal structures to identify dominant conformers (e.g., chair vs. boat configurations in bicyclic systems) .

- Molecular dynamics simulations : Model solvent effects and ligand-receptor interactions to prioritize bioactive conformers .

- Structure-activity relationship (SAR) : Synthesize analogs with rigidifying substituents (e.g., halogenation) to lock specific conformations .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar spiro derivatives?

- Methodological Answer :

- Differential NMR techniques : Use NOESY or COSY to distinguish overlapping proton signals in crowded regions (e.g., aromatic or NH protons) .

- Crystallographic validation : Cross-reference ambiguous NMR/IR data with X-ray-derived bond lengths and angles .

- Isotopic labeling : Introduce deuterium or ¹³C labels to track specific functional groups during synthesis .

Q. How do steric and electronic effects influence the regioselectivity of cyclization reactions in spiro compound synthesis?

- Methodological Answer :

- Steric maps : Analyze crystallographic data (e.g., van der Waals radii) to predict hindered reaction sites .

- Computational modeling : Use DFT calculations to compare activation energies for competing cyclization pathways .

- Solvent screening : Optimize polar aprotic solvents (e.g., DMF) to stabilize transition states in sterically crowded systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.